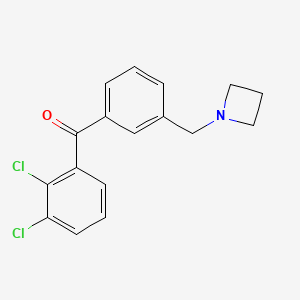
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate
Übersicht
Beschreibung
Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a chemical compound with the CAS Number: 312262-99-0. It has a molecular weight of 234.3 and its IUPAC name is ethyl 3-(5,6,7,8-tetrahydro [1,8]naphthyridin-2-yl)propanoate . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.3 . It is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate Applications
Chemical Synthesis: This compound can be used in the synthesis of more complex chemical structures. Its reactivity with electrophilic or nucleophilic reagents makes it a versatile intermediate in creating various derivatives for further application in material science or pharmacology .
Pharmacological Research: Due to the pharmacological activity of related naphthyridines compounds, this particular ethyl propanoate derivative could be explored for potential anti-cancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Material Science: In material science research, this compound could be investigated for the development of new materials with specific properties such as enhanced durability or conductivity.
Chromatography: The compound’s unique structure may allow it to serve as a standard or reference in chromatographic analysis to help identify or quantify similar compounds within complex mixtures.
Analytical Chemistry: Analytical chemists could explore the use of this compound in method development for detecting and quantifying naphthyridine derivatives in various samples.
Catalysis: The related naphthyridines have been used as ligands in catalysis; thus, this compound might also find application in developing new catalytic systems that could improve efficiency in chemical reactions .
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate are not clearly defined. It is possible that the compound affects multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their downstream effects .
Eigenschaften
IUPAC Name |
ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVFWRBRBWRJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635053 | |
| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312262-99-0 | |
| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)





![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

